Cas no 113231-04-2 (N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine)

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is a modified lysine derivative featuring a carbobenzyloxy (Cbz) protecting group at the N6-position and two carboxymethyl groups at the N2-position. This compound is primarily utilized in peptide synthesis and chelation chemistry due to its bifunctional reactivity. The Cbz group offers selective deprotection under mild conditions, while the carboxymethyl moieties enhance metal-binding capabilities, making it valuable for designing metal-chelating peptides or ligands. Its structural versatility allows for applications in bioconjugation and coordination chemistry. The product is characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine structure
113231-04-2 structure
商品名:N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
CAS番号:113231-04-2
MF:C18H24N2O8
メガワット:396.391765594482
MDL:MFCD27977806
CID:894598
PubChem ID:7072723

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 化学的及び物理的性質

名前と識別子

    • N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
    • N6-CARBOBENZYLOXY-N2,N2-BIS(CARBOXYMETHYL)-L-LYSINE,WHITE SOLID
    • (2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
    • N2,N2-Bis(carboxyMethyl)-N6-[(phenylMethoxy)carbonyl]-
    • (S)-2,2'-((5-(((Benzyloxy)carbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
    • N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine
    • DTXSID80427731
    • SCHEMBL15844493
    • CS-0149836
    • BS-51246
    • (2S)-6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[BIS(CARBOXYMETHYL)AMINO]HEXANOIC ACID
    • DB-288114
    • N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine
    • Y14605
    • J-002924
    • DB-288115
    • MFCD27977806
    • AC1OFBZX
    • 113231-04-2
    • MDL: MFCD27977806
    • インチ: 1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1
    • InChIKey: RKSASMXBVVMAAS-AWEZNQCLSA-N
    • ほほえんだ: OC([C@H](CCCCNC(=O)OCC1C=CC=CC=1)N(CC(=O)O)CC(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 396.153266g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.9
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 9
  • 回転可能化学結合数: 14
  • どういたいしつりょう: 396.153266g/mol
  • 単一同位体質量: 396.153266g/mol
  • 水素結合トポロジー分子極性表面積: 154Ų
  • 重原子数: 28
  • 複雑さ: 518
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: 173-175°C
  • ようかいど: DMSO, Methanol
  • PSA: 156.96000
  • LogP: 1.21190

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine セキュリティ情報

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D711417-5g
N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2 95%
5g
$585 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR039-50mg
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2 97%
50mg
2122.0CNY 2021-07-09
TRC
C175935-500mg
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2
500mg
$ 150.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X42335-100mg
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2 97%
100mg
¥313.0 2024-07-18
TRC
C175935-5g
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2
5g
$ 833.00 2023-04-18
TRC
C175935-10g
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2
10g
$ 1550.00 2023-04-18
abcr
AB558582-5 g
N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine; .
113231-04-2
5g
€1,011.00 2023-04-13
abcr
AB558582-250 mg
N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine; .
113231-04-2
250MG
€407.20 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR039-200mg
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
113231-04-2 97%
200mg
5302.0CNY 2021-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S933091-250mg
(S)-2,2'-((5-(((Benzyloxy)carbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
113231-04-2 97%
250mg
¥2,979.90 2022-09-28

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 合成方法

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 関連文献

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysineに関する追加情報

Introduction to N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (CAS No. 113231-04-2)

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, a compound with the CAS number 113231-04-2, is a meticulously designed derivative of L-lysine, an essential amino acid. This compound features a complex structure that incorporates multiple functional groups, making it a valuable tool in the field of chemical and pharmaceutical research. The N6-carbobenzyloxy and N2,N2-bis(carboxymethyl) modifications enhance its utility in various biochemical applications, including proteomics, drug development, and enzyme engineering.

The synthesis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine involves a series of well-controlled chemical reactions that ensure high purity and yield. The process typically begins with the protection of the amino groups of L-lysine using carbobenzyloxy (Cbz) groups, followed by the introduction of carboxymethyl side chains at the N2 positions. This dual modification not only stabilizes the amino acid backbone but also provides additional reactive sites for further functionalization.

In recent years, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine has gained significant attention in the field of proteomics due to its ability to enhance the stability and solubility of recombinant proteins. The introduction of carbobenzyloxy groups improves the hydrophobicity of the amino acid, allowing for better interaction with hydrophobic residues in protein structures. Additionally, the carboxymethyl side chains provide sites for covalent labeling, enabling researchers to track protein modifications and interactions with high precision.

One of the most compelling applications of this compound is in the development of enzyme inhibitors. By modifying key residues in enzymes, researchers can design molecules that selectively bind to target enzymes and modulate their activity. This approach has been particularly useful in studying metabolic pathways and developing therapeutic agents for various diseases. For instance, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine has been employed in the synthesis of peptidomimetics that mimic natural substrates and inhibit enzyme activity.

The compound's versatility also extends to its use in antibody-drug conjugates (ADCs). ADCs are a rapidly growing class of cancer therapeutics that combine monoclonal antibodies with cytotoxic payloads. The use of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine as a linker molecule allows for the precise attachment of payloads to antibodies, improving drug delivery and efficacy. Recent studies have demonstrated its effectiveness in creating ADCs that target specific cancer cells while minimizing side effects on healthy tissues.

Advances in mass spectrometry have further enhanced the utility of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine in protein analysis. The compound's stable structure and well-defined functional groups make it an ideal candidate for mass spectrometry-based proteomics. Researchers can use this compound to label proteins with high sensitivity, enabling them to identify and quantify proteins in complex biological samples. This has opened new avenues for studying protein expression patterns, post-translational modifications, and protein-protein interactions.

The development of new synthetic methodologies has also contributed to the growing interest in N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. Innovations in solid-phase peptide synthesis (SPPS) have made it possible to produce this compound on a large scale with high purity. These advancements have lowered costs and improved accessibility, allowing more researchers to explore its potential applications. Additionally, green chemistry principles have been integrated into its synthesis, reducing waste and minimizing environmental impact.

In conclusion, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is a multifunctional compound with broad applications in chemical biology and drug development. Its unique structure and reactivity make it an invaluable tool for researchers studying protein function, enzyme inhibition, and antibody-drug conjugates. As our understanding of biological systems continues to evolve, this compound will undoubtedly play a crucial role in advancing our ability to diagnose and treat diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:113231-04-2)N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
A921743
清らかである:99%
はかる:1g
価格 ($):259.0